LPA1 receptor antagonist 1

Übersicht

Beschreibung

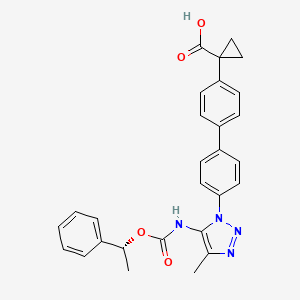

Ro 6842262 is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits high selectivity for LPA1 over LPA3, with an IC50 value of 25 nanomolar . This compound has been shown to attenuate the proliferation and contraction of human lung fibroblast cells in vitro and reduce plasma histamine levels in a mouse LPA-challenge model .

Vorbereitungsmethoden

The synthesis of Ro 6842262 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key synthetic route includes the formation of a cyclopropanecarboxylic acid derivative, which is then coupled with a biphenyl moiety and a triazole ring. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .

Industrial production methods for Ro 6842262 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and reaction times to achieve the desired product .

Analyse Chemischer Reaktionen

Ro 6842262 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an die Kernstruktur einzuführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Ro 6842262 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den Lysophosphatidsäure-Rezeptor 1 und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die biologischen Funktionen von Lysophosphatidsäure-Rezeptoren zu verstehen, insbesondere bei der Zellproliferation und -wanderung.

5. Wirkmechanismus

Ro 6842262 entfaltet seine Wirkung durch Antagonisierung des Lysophosphatidsäure-Rezeptors 1. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der verschiedene intrazelluläre Signalwege vermittelt, die an Zellproliferation, -wanderung und -überleben beteiligt sind. Durch Blockierung der Aktivität des Lysophosphatidsäure-Rezeptors 1 hemmt Ro 6842262 die nachgeschalteten Signalisierungsereignisse, was zu einer verringerten Zellproliferation und -kontraktion führt .

Wirkmechanismus

Ro 6842262 exerts its effects by antagonizing the lysophosphatidic acid receptor 1. This receptor is a G protein-coupled receptor that mediates various intracellular signaling pathways involved in cell proliferation, migration, and survival. By blocking the activity of lysophosphatidic acid receptor 1, Ro 6842262 inhibits the downstream signaling events, leading to reduced cell proliferation and contraction .

Vergleich Mit ähnlichen Verbindungen

Ro 6842262 ist einzigartig in seiner hohen Selektivität für den Lysophosphatidsäure-Rezeptor 1 gegenüber dem Lysophosphatidsäure-Rezeptor 3. Ähnliche Verbindungen umfassen:

KI 16425: Ein weiterer Lysophosphatidsäure-Rezeptor-Antagonist mit Aktivität gegen den Lysophosphatidsäure-Rezeptor 1 und den Lysophosphatidsäure-Rezeptor 3.

BMS-986020: Ein Lysophosphatidsäure-Rezeptor 1-Antagonist mit ähnlicher biologischer Aktivität.

Amgen compound 35: Ein Antagonist des Lysophosphatidsäure-Rezeptors 2.

Ro 6842262 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a significant role in various physiological and pathological processes through its interaction with LPA receptors, particularly LPA1. The antagonism of LPA1 has been the focus of numerous studies due to its implications in cancer progression, fibrosis, and other diseases. This article provides a detailed overview of the biological activity associated with LPA1 receptor antagonist 1, focusing on its mechanisms, therapeutic potential, and relevant research findings.

LPA1 receptor antagonists inhibit the signaling pathways activated by LPA binding, which is crucial for various cellular functions such as migration, proliferation, and survival. The biological activity of LPA1 antagonist 1 can be summarized as follows:

- Cell Proliferation and Migration : LPA1 activation promotes cell migration and proliferation in various cancer types. For instance, high levels of LPAR1 expression in ovarian cancer correlate with increased tumor aggressiveness and poor prognosis .

- Signaling Pathways : The antagonist affects multiple signaling cascades including PI3K/AKT and MAPK pathways, which are vital for cancer cell invasion and metastasis .

Therapeutic Implications

The therapeutic potential of LPA1 receptor antagonists extends across several medical conditions:

- Cancer Treatment : In preclinical models, LPA1 antagonists have demonstrated efficacy in reducing tumor volume and metastasis in various cancers such as breast, ovarian, and prostate cancers .

- Fibrotic Diseases : By inhibiting LPAR1 signaling, these antagonists may also alleviate symptoms associated with fibrotic diseases like idiopathic pulmonary fibrosis .

- Benign Prostatic Hyperplasia (BPH) : Studies indicate that specific LPA1 antagonists can reduce intraurethral pressure without affecting blood pressure, presenting a novel treatment approach for BPH .

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Case Studies

- Ovarian Cancer : High expression levels of LPAR1 were linked to increased cell motility and metastasis. Antagonizing this receptor using specific inhibitors resulted in decreased tumor growth and spread in animal models .

- Breast Cancer : The use of an LPA1 antagonist led to reduced invasiveness in MCF-10A mammary epithelial cells by disrupting the LPAR1-PI3K-ZEB1-miR-21 signaling axis .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methods are used to assess the selectivity and potency of LPA1 receptor antagonist 1?

this compound’s selectivity and potency are typically evaluated using GTPγS binding assays in LPA1-expressing cell lines (e.g., CHO cells), with comparisons to other LPA receptor subtypes (LPA2, LPA3). For example, its IC50 of 25 nM for LPA1 was determined using competitive binding assays, demonstrating >100-fold selectivity over LPA3 . Cross-reactivity with unrelated receptors (e.g., S1P, cannabinoid) should be tested to confirm specificity. Radioligand displacement assays using [³H]-labeled compounds (e.g., [³H]-ONO-0300302) can further validate binding kinetics .

Q. How is this compound utilized in idiopathic pulmonary fibrosis (IPF) research?

In IPF models, this compound is administered orally or intravenously to inhibit LPA1-mediated fibrotic signaling. Key endpoints include reduction of collagen deposition (measured via hydroxyproline assays), inhibition of fibroblast proliferation (e.g., in NHLF cells), and attenuation of lung stiffness in bleomycin-induced rodent models. Comparative studies with other LPA1 antagonists (e.g., BMS-986020, AM095) are critical to benchmark efficacy .

Q. What in vitro assays are recommended for studying LPA1 antagonist-induced anti-fibrotic effects?

Primary assays include:

- Cell proliferation assays : LPA-induced fibroblast proliferation inhibition (e.g., in NHLF cells) using BrdU or MTT assays .

- Calcium flux measurements : Monitoring intracellular Ca²⁺ changes via FLIPR to assess receptor activation/inhibition .

- Gene expression profiling : qPCR or RNA-seq to evaluate downregulation of fibrotic markers (e.g., α-SMA, COL1A1) .

Advanced Research Questions

Q. How can conflicting data on hepatobiliary toxicity among LPA1 antagonists be resolved?

Species-specific toxicity (e.g., BMS-986020’s hepatotoxicity in humans vs. rodents) arises from differences in bile acid transporters (e.g., BSEP inhibition). Mitigation strategies include:

- In vitro transporter inhibition assays : Screen for BSEP/DDI liabilities using membrane vesicle studies .

- Metabolite profiling : Identify toxic metabolites via LC-MS/MS in hepatocytes .

- Structural optimization : Reduce lipophilicity (cLogP) to minimize off-target effects, as demonstrated with BMS-986278, which shows improved safety over BMS-986020 .

Q. What strategies enhance the pharmacokinetic (PK) profile of LPA1 antagonists for chronic fibrosis studies?

Key approaches include:

- Scaffold hopping : Replace metabolically labile groups (e.g., cyclopropane carboxylic acid in BMS-986020) with oxycyclohexyl acid (BMS-986278) to improve metabolic stability .

- Cosolvent formulations : Use DMSO-based solutions (~20 mg/mL) to enhance solubility for in vivo dosing .

- Species-specific PK modeling : Leverage data from murine, rat, and primate studies to predict human clearance and bioavailability .

Q. How do structural modifications impact LPA1 antagonist efficacy in vivo?

Structure-activity relationship (SAR) studies reveal:

- Slow-binding properties : Compounds like ONO-0300302 exhibit prolonged receptor occupancy due to hydrophobic interactions with LPA1’s transmembrane domains, validated via MD simulations .

- C(sp³) fraction optimization : Increasing sp³-hybridized carbons (e.g., in BMS-986278) improves aqueous solubility and reduces plasma protein binding .

Q. What preclinical models best recapitulate LPA1-mediated fibrosis for therapeutic testing?

- Bleomycin-induced pulmonary fibrosis : Measures alveolar thickening and collagen deposition; LPA1 antagonists reduce fibrosis scores by >50% in mice .

- Unilateral ureteral obstruction (UUO) : Evaluates renal fibrosis; LPA1-KO mice show attenuated TGF-β signaling .

- Genetic models : LPA1 receptor-deficient mice (Lpar1⁻/⁻) are used to isolate LPA1-specific effects in neurogenesis or angiogenesis studies .

Q. How can researchers address interspecies variability in LPA1 antagonist response?

- Receptor homology mapping : Sequence alignment (e.g., human vs. chicken LPA1 shows 95% conservation) identifies critical binding residues .

- Transgenic models : Humanized LPA1 mice or organoids validate compound efficacy in human-like microenvironments .

Q. Methodological Considerations

Q. What controls are essential for validating LPA1 antagonist specificity in complex assays?

- Positive controls : Use known LPA1 agonists (e.g., LPA 18:1) and antagonists (e.g., Ki16425) .

- Genetic controls : Include Lpar1⁻/⁻ cells or siRNA-mediated knockdowns to confirm on-target effects .

- Off-target panels : Screen against GPCRs (e.g., S1P, cannabinoid) to rule out cross-reactivity .

Q. How should researchers design dose-ranging studies for LPA1 antagonists in fibrosis models?

- Subcutaneous vs. oral dosing : Compare bioavailability using PK/PD modeling (e.g., BMS-986278’s Tmax = 2–4 hrs in primates) .

- Dose titration : Start at 1–10 mg/kg (based on IC50) and adjust using biomarker feedback (e.g., plasma LPA levels) .

Q. Data Contradiction Analysis

Q. Why do some LPA1 antagonists show divergent efficacy between in vitro and in vivo models?

Discrepancies arise from:

- Tissue penetration limitations : High plasma protein binding reduces free drug concentrations in target organs .

- Compensatory pathways : Upregulation of LPA2/LPA3 in LPA1-inhibited systems may mask efficacy .

- Metabolic activation : Prodrugs (e.g., AM095 free acid) require hepatic conversion for activity .

Eigenschaften

IUPAC Name |

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUHYSYFWQRMF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.